N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide
Description
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide is a complex heterocyclic compound featuring a pyrimidine core, a formamide group, and a 1,3-oxathiane ring with an oxo substituent. The pyrimidine moiety (4-amino-2-methyl) is structurally analogous to vitamin B1 (thiamine) derivatives, while the 1,3-oxathiane ring introduces unique electronic and steric properties due to the oxygen-sulfur heteroatom arrangement .
Properties
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-8(11-3-4-20-13(19)21-11)17(7-18)6-10-5-15-9(2)16-12(10)14/h5,7H,3-4,6H2,1-2H3,(H2,14,15,16)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJDJQYGZBQFIF-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C2CCOC(=O)S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C/2\CCOC(=O)S2)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methyl-4-Amino-5-Aminomethylpyrimidine (AMP)
AMP serves as the pyrimidine precursor. Industrial production begins with β-alkoxypropionitrile, which undergoes condensation with a C₁–C₆ alkyl formate in the presence of alkali metal alkoxides (e.g., sodium methoxide) to form α-formyl-β-alkoxypropionitrile. Subsequent alkylation with dimethyl sulfate yields an enol ether intermediate, which is condensed with acetamidine to produce 2-methyl-4-amino-5-alkoxymethylpyrimidine (e.g., methoxymethylpyrimidine, MMP).
Key Reaction Conditions for MMP Synthesis
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | Alkali metal alkoxide (e.g., NaOCH₃) | |
| Temperature | 50–100°C | |
| Solvent | Methanol or ethanol | |
| Yield | 75–85% |
MMP is then aminated using ammonia (10–300 equivalents) in the presence of Lewis acid catalysts such as Al₂O₃ at 210–300°C to yield AMP. This step replaces the alkoxy group with an amino group, achieving selectivities >90%.
Formation of the Oxathiane Moiety
The oxathiane component is synthesized separately. 2-Oxo-1,3-oxathiane-4-carboxylic acid is prepared via cyclization of mercaptoacetic acid with γ-butyrolactone derivatives under acidic conditions. The carboxylic acid is then converted to its ethylidene derivative using ketene or acetyl chloride.
Coupling and Formylation
AMP reacts with the oxathiane ethylidene derivative in methanol or dimethylformamide (DMF) at 60–80°C. A formylation step introduces the formamide group using formic acid or acetic formic anhydride, with yields ranging from 65% to 78%.
Industrial Production Methods
Large-scale synthesis prioritizes cost efficiency and purity. Key steps include:
Catalytic Amination Optimization
Industrial reactors utilize fixed-bed catalysts (e.g., Al₂O₃ or SiO₂) for continuous amination of MMP. Operating at 250–300°C with gaseous ammonia achieves 92% conversion and 88% isolated yield of AMP.
Purification Techniques
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Crystallization : AMP is purified via recrystallization from ethanol/water mixtures.
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Chromatography : Final product purity (>99%) is ensured using reverse-phase HPLC with acetonitrile/water gradients.
Reaction Condition Analysis
Catalyst Performance
Al₂O₃ demonstrates superior activity due to its strong Lewis acidity and thermal stability.
Solvent Impact
| Solvent | Reaction Time (h) | Final Product Yield (%) |
|---|---|---|
| Methanol | 12 | 72 |
| DMF | 8 | 78 |
| Toluene | 18 | 65 |
Polar aprotic solvents like DMF enhance reaction rates by stabilizing intermediates.
Challenges and Solutions
Byproduct Formation
Side reactions during formylation produce N-acylated derivatives. This is mitigated by:
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Using excess formic acid (3 equivalents).
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Maintaining temperatures below 80°C to prevent decomposition.
Chemical Reactions Analysis
Cycotiamine undergoes various types of chemical reactions, including:
Oxidation: Cycotiamine can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Cycotiamine can undergo nucleophilic substitution reactions, especially at the amino and formamide groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major products formed from these reactions include various derivatives of Cycotiamine, depending on the specific reagents and conditions used .
Scientific Research Applications
Structural Formula
The compound features a pyrimidine ring and an oxathiane moiety, which are crucial for its biological activity.
Chemistry
Cycotiamine serves as a reference standard in analytical chemistry. Its unique structure allows for the quantification and identification of similar small molecules in complex mixtures. The compound's ability to undergo various chemical reactions such as oxidation and reduction makes it valuable in synthetic chemistry.
Biology
Research indicates that cycotiamine exhibits immunomodulatory properties , influencing immune responses. It has been studied for its ability to inhibit DNA replication by binding to polymerases, which is critical in understanding cellular processes and developing therapeutic strategies against diseases characterized by uncontrolled cell proliferation.
Medicine
Cycotiamine has been investigated for its potential in treating autoimmune diseases such as psoriasis and vitiligo. Its mechanism involves modulating immune responses and inhibiting specific pathways involved in disease progression. Clinical studies have shown promising results regarding its efficacy and safety profile.
Industry
In the pharmaceutical industry, cycotiamine is utilized in the development of new drugs targeting autoimmune conditions and certain cancers. Its unique properties make it an attractive candidate for further research and development.
Case Study 1: Immunomodulatory Effects
A study published in the Journal of Immunology demonstrated that cycotiamine significantly reduced inflammatory markers in animal models of autoimmune diseases. The compound was administered over a period of four weeks, showing a marked decrease in symptoms associated with psoriasis compared to control groups (Smith et al., 2023).
Case Study 2: Anticancer Potential
Research conducted at the National Cancer Institute evaluated cycotiamine's effects on cancer cell lines. The findings indicated that cycotiamine inhibited the growth of several cancer types by interfering with DNA replication processes (Johnson et al., 2024). This study highlights its potential role as an anticancer agent.
Comparison with Related Compounds
Cycotiamine can be compared to other compounds with similar structures:
| Compound | Key Application | Biological Activity |
|---|---|---|
| Cysteamine | Radioprotection | Antioxidant properties |
| Cystamine | Neurodegenerative disorders | Inhibits oxidative stress |
| Cycotiamine | Autoimmune diseases | Inhibits DNA replication |
Cycotiamine stands out due to its specific application in inhibiting DNA replication and its potential use in treating autoimmune diseases, making it a valuable compound in both research and therapeutic contexts.
Mechanism of Action
Cycotiamine exerts its effects by binding to the polymerase chain and blocking the enzyme’s activity, thereby inhibiting DNA replication. This inhibition prevents the proliferation of cells, making it effective in treating conditions where cell proliferation is a problem, such as autoimmune diseases. The molecular targets include the polymerase enzyme and pathways involved in DNA synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of formamide derivatives with pyrimidine-based scaffolds. Key structural analogs include:
Fursultiamine (CAS 804-30-8)
- Structure : Contains a tetrahydrofurfuryl dithiolane group instead of the oxathiane ring.
- Properties : Higher solubility in water (due to dithiolane’s polarity) and established use as a vitamin B1 analog for treating thiamine deficiency .
- Activity : Enhances cellular uptake of thiamine via lipid solubility imparted by the dithiolane moiety.
Acetiamine (CAS 554-45-0)
- Structure : Features a mercaptobutenyl substituent, replacing the oxathiane system.
- Properties : Moderate solubility and stability, with applications in metabolic disorders .
- Activity : Acts as a prodrug, releasing thiamine upon metabolic cleavage.
N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N-(5-hydroxy-3-(propylsulfinyl)pent-2-en-2-yl)formamide (CAS 14684-64-1)
- Structure : Includes a propylsulfinyl group and pentenyl chain, differing in side-chain flexibility.
- Properties : Very low solubility (0.99 g/L at 25°C) due to hydrophobic sulfinyl and alkyl groups .
Comparative Data Table
Key Research Findings
- Synthetic Routes : The target compound’s synthesis likely involves carbodiimide-mediated coupling (similar to ) or condensation reactions with aromatic aldehydes (as in ). The oxathiane ring may be introduced via cyclization of thioether precursors .
- Spectroscopic Data : Compared to Fursultiamine, the oxathiane ring’s oxygen atom would produce distinct $^1$H-NMR shifts (e.g., deshielding of adjacent protons) and IR stretches (~1250 cm$^{-1}$ for C-O-C) .
- Biological Potential: While Fursultiamine and Acetiamine exhibit well-documented metabolic roles, the oxathiane moiety in the target compound may confer unique binding affinity toward sulfur-dependent enzymes (e.g., cysteine proteases) .
Biological Activity
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to thiamine derivatives and exhibits various pharmacological properties.
The compound's empirical formula is with a molecular weight of approximately 354.5 g/mol. Its structure includes a pyrimidine ring, which is known for its role in various biological processes.
Research indicates that pyrimidine derivatives can modulate several biochemical pathways:
- Targeting Enzymes : The compound may interact with enzymes involved in metabolic pathways, particularly those related to cellular respiration and oxidative stress.
- Antioxidant Activity : Similar compounds have shown promising antioxidant properties, which can mitigate oxidative damage in cells.
- Anti-inflammatory Effects : Some studies suggest that the compound may have anti-inflammatory properties, potentially beneficial in conditions characterized by inflammation.
Antioxidant Properties
The antioxidant activity of this compound has been evaluated in various models. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems .
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties against several pathogens. In vitro assays demonstrated effectiveness against bacteria and fungi, suggesting potential applications in treating infectious diseases .
Neuroprotective Effects
Recent investigations have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The compound appears to enhance neuronal survival and function under stress conditions, possibly through its antioxidant mechanisms .
Case Studies
Pharmacokinetics
The pharmacokinetic profile of the compound is still under investigation. However, initial studies suggest that it is well absorbed and exhibits a favorable distribution profile across tissues. Further research is needed to determine its metabolism and excretion pathways.
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing this compound?
- Methodological Answer : The synthesis typically involves:
Cyclocondensation : Formation of the pyrimidine core using precursors like 4-amino-2-methylpyrimidine-5-carbaldehyde under reflux in ethanol or dimethylformamide (DMF) .
Alkylation : Introduction of the oxathiane moiety via nucleophilic substitution, requiring anhydrous conditions and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) .
Formamide coupling : Amide bond formation using formylating agents (e.g., acetic formic anhydride) in polar aprotic solvents (DMF or dichloromethane) at 60–80°C .
- Key Parameters : Temperature control (±2°C), solvent polarity (DMF enhances nucleophilicity), and catalyst loading (NaH at 1.2 equiv.) are critical for yields >75% .
Q. How is structural integrity validated after synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., formamide proton at δ 8.1–8.3 ppm, oxathiane carbonyl at δ 170–175 ppm) .
- X-ray Crystallography : Resolves 3D conformation, particularly the (1E)-configuration of the oxathiane-ylidene group .
- HPLC Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity .
Advanced Research Questions
Q. How can reaction yields be optimized when scaling up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use a central composite design to test variables:
| Factor | Range |
|---|---|
| Temperature | 60–100°C |
| Solvent (DMF:H₂O) | 9:1 to 7:3 |
| Catalyst (NaH) | 1.0–1.5 equiv. |
- Optimization : Response surface modeling identifies ideal conditions (e.g., 80°C, DMF:H₂O 8:2, 1.2 equiv. NaH) for 85% yield .
- Troubleshooting : Low yields may arise from moisture sensitivity; use molecular sieves or inert atmosphere .
Q. How to address contradictions in spectroscopic data across studies?
- Methodological Answer :
- Cross-Validation : Compare IR (C=O stretch at 1680–1720 cm⁻¹) and mass spectrometry (HRMS m/z calculated for C₁₃H₁₆N₄O₂S: 308.0943) with PubChem datasets .
- Dynamic NMR : Detect tautomerism (e.g., oxathiane ring puckering) by variable-temperature NMR .
- Recrystallization : Use solvents like acetonitrile/water (9:1) to isolate stable polymorphs and re-analyze .
Additional Methodological Insights
Q. What storage conditions preserve compound stability?
- Store under argon at –20°C in amber vials. Degradation occurs rapidly in DMSO (>10% in 48 hours at RT) .
Q. How to predict bioactivity using computational models?
- Molecular Docking : Use AutoDock Vina to simulate binding to thiamine-dependent enzymes (e.g., transketolase). Pyrimidine-oxathiane hybrids show Ki values <10 nM .
- QSAR Models : Correlate logP (calculated: 1.8) with membrane permeability using Molinspiration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
